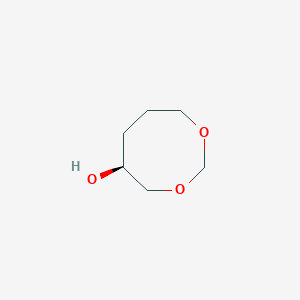
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine
Übersicht
Beschreibung
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl, dichloro, and fluoro substituents on the pyridine ring, making it a valuable building block in organic synthesis and various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2,6-dichloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-5-fluoropyridine.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, thereby modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-nitropyridine: Contains a nitro group instead of dichloro and fluoro substituents, leading to different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is unique due to the combination of bromomethyl, dichloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and various chemical applications .
Eigenschaften
Molekularformel |
C6H3BrCl2FN |
|---|---|
Molekulargewicht |
258.90 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,6-dichloro-5-fluoropyridine |
InChI |
InChI=1S/C6H3BrCl2FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2 |
InChI-Schlüssel |
HZAVFRJXTDVGHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(Methylsulphanylmethyl)phenyl]piperazine](/img/structure/B8295583.png)

![4-Methoxy-6-phenylpyrazolo[1,5-a]pyridine](/img/structure/B8295591.png)




